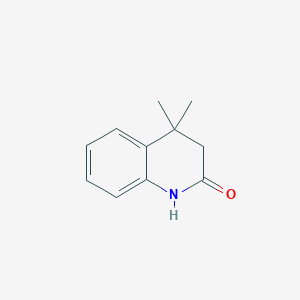

4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Beschreibung

Overview of Quinoline (B57606) and Dihydroquinolinone Core Structures in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govbiointerfaceresearch.com This nitrogen-containing heterocycle is a key structural component in a vast number of natural products and synthetic compounds. nih.gov The incorporation of a carbonyl group into the quinoline core gives rise to quinolinones, also referred to as oxo-quinolines. chim.itnih.govresearchgate.net

The 3,4-dihydroquinolin-2(1H)-one structure, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a derivative of quinoline where the pyridine ring is partially saturated. tandfonline.comnih.gov This modification from a planar, aromatic system to a more three-dimensional, semi-rigid structure provides a unique conformational profile. This structural feature is crucial for optimizing interactions with biological targets, balancing rigidity and flexibility to fit into protein binding pockets. The versatility of the quinolone and dihydroquinolinone chemotypes has fueled decades of intense research, cementing their status as important heterocyclic units in the development of new therapeutic agents. chim.itmdpi.com

Historical Context and Evolution of Dihydroquinolinone Research

The history of quinoline chemistry began with its isolation from coal tar and its identification as the core of potent natural alkaloids, most notably quinine, a Cinchona alkaloid used for centuries to treat malaria. nih.gov A pivotal moment in the evolution of quinolinone research was the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis, which became the first quinolone antibiotic. mdpi.com This discovery spurred extensive research, leading to the development of fluoroquinolones with broad-spectrum antibacterial activity. mdpi.com

Concurrently, research into the synthesis of dihydroquinolinones has advanced significantly. Initial methods often required harsh conditions or toxic reagents. nih.gov Modern synthetic chemistry has focused on developing simpler, more efficient, and environmentally benign catalytic methods for producing dihydroquinolinone derivatives. mdpi.comnih.govorganic-chemistry.org These advanced synthetic strategies, including electrophilic, radical-initiated, and photochemical cyclizations, have made a diverse range of substituted dihydroquinolinones more accessible for biological screening and drug development. mdpi.comorganic-chemistry.org

Therapeutic Relevance of Quinolinone and Dihydroquinolinone Derivatives

Both natural and synthetic compounds featuring the quinolinone and dihydroquinolinone core exhibit a remarkable diversity of biological effects. tandfonline.comnih.gov This scaffold is considered a "versatile" or "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit various pharmacological responses. nih.govnih.gov Derivatives have been reported to possess anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, anticonvulsant, and cardiovascular activities. biointerfaceresearch.commdpi.comnih.gov

The functionalization of the dihydroquinolinone core allows for the fine-tuning of its biological profile. For instance, specific derivatives have been developed as inhibitors of crucial enzymes and proteins involved in disease pathways, such as tubulin polymerization, vascular endothelial growth factor receptor 2 (VEGFR2), and aldose reductase (AKR1B1). nih.govmdpi.comnih.gov This adaptability makes the dihydroquinolinone skeleton a valuable template for discovering novel bioactive molecules. mdpi.com

Table 1: Reported Biological Activities of Dihydroquinolinone Derivatives This table is interactive. You can sort and filter the data.

| Biological Activity | Target/Mechanism of Action | Example Compound Class | Reference(s) |

|---|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition | Quinoline-sulfonamide derivatives | nih.gov |

| Anticancer | VEGFR2 Inhibition | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives | mdpi.comnih.gov |

| Anticancer | PI3K Inhibition | Tetrahydroquinolin-2(1H)-one derivatives | nih.govnih.gov |

| Anticancer | General Cytotoxicity | 2,3-dihydroquinazolin-4(1H)-ones | rsc.org |

| Antidiabetic | Aldose Reductase (AKR1B1) Inhibition | 3,4-dihydroquinolin-2(1H)-one derivatives | nih.gov |

| Neurological Disorders | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Thiophene-substituted 3,4-dihydroquinolin-2(1H)-ones | nih.gov |

| Antidepressant | Sigma (σ) Receptor Binding | 1-piperazinylpropyl-3,4-dihydro-2(1H)-quinolinones | acs.org |

The quinoline and dihydroquinolinone frameworks are fundamental templates in drug design and development. nih.govnih.gov Their established biological activities and synthetic tractability make them ideal starting points for the creation of compound libraries that can be screened against various diseases. nih.gov Several commercially available drugs, including the antibacterial nitroxoline, the antimalarial chloroquine, and the antituberculosis agent bedaquiline, feature a quinoline nucleus, underscoring its therapeutic importance. nih.gov

In modern drug discovery, the focus is often on modifying a core scaffold to optimize its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). youtube.com The dihydroquinolinone structure is highly amenable to such modifications. For example, substitutions at the C-1 position can enhance metabolic stability, while functionalization at other positions can introduce hydrogen-bonding capabilities or modulate lipophilicity to improve target engagement and cell permeability. youtube.com This adaptability has led to the identification of numerous potent and selective drug candidates for a range of therapeutic areas, including cancer and neurological disorders. nih.govnih.gov

Specific Focus on 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold

Within the broader class of dihydroquinolinones, the This compound represents a scaffold of particular interest for medicinal chemistry. The defining feature of this compound is the gem-dimethyl substitution at the C4 position of the dihydroquinolinone core.

This substitution has significant structural implications. The two methyl groups introduce steric bulk and enforce a specific conformation on the heterocyclic ring. This conformational restriction can be highly advantageous for drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Furthermore, the C4 position in many drug molecules is susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of the gem-dimethyl groups effectively blocks this metabolic pathway, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile. While extensive research has been conducted on various substituted dihydroquinolinones, the 4,4-dimethyl variant remains a promising but less explored scaffold. Chalcones incorporating the isomeric 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework have been synthesized and evaluated as cytotoxic agents, demonstrating the potential of gem-dimethyl substituted quinolinones in cancer research. researchgate.net

The synthesis of the this compound core can be approached through established methods for dihydroquinolinone synthesis, potentially modified to accommodate the specific precursors required for the dimethyl substitution. mdpi.comorganic-chemistry.org Given the proven therapeutic relevance of the dihydroquinolinone class, the unique structural and metabolic advantages conferred by the 4,4-gem-dimethyl group make this scaffold a compelling platform for the design and development of novel therapeutic agents with enhanced properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOBRUPKXAKFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557467 | |

| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-04-4 | |

| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dimethyl 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Novel and Efficient Synthetic Routes

In recent years, a variety of new and improved methods for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and related structures have been developed. These routes often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate applicability.

Condensation Reactions

Condensation reactions represent a fundamental approach to the construction of the dihydroquinolinone ring system.

One straightforward method involves the condensation of 3,3-dimethylacryloyl chloride with aniline (B41778) or its derivatives. semanticscholar.org This reaction first forms the corresponding N-aryl-3,3-dimethylacrylamide intermediate. Subsequent intramolecular cyclization, typically promoted by a Lewis or Brønsted acid, leads to the formation of the this compound core. This approach is conceptually simple and utilizes readily available starting materials.

Friedel-Crafts Alkylation

Intramolecular Friedel-Crafts alkylation is a key strategy for the cyclization step in the synthesis of dihydroquinolinones. mt.comresearchgate.net In this context, an N-aryl-3,3-dimethylacrylamide, formed from the condensation of 3,3-dimethylacryloyl chloride and an aniline, can undergo an acid-catalyzed intramolecular electrophilic aromatic substitution. semanticscholar.orgresearchgate.net The Lewis or Brønsted acid catalyst activates the double bond of the acrylamide (B121943) moiety, facilitating the attack of the electron-rich aromatic ring to form the six-membered heterocyclic ring. mt.comlibretexts.org This cyclization results in the formation of the desired this compound. However, a major limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, which can lead to the formation of undesired isomers. libretexts.org Additionally, the reaction can be sensitive to the electronic nature of the substituents on the aniline ring. libretexts.orgyoutube.com

| Catalyst Type | Example | Role in Synthesis |

| Lewis Acid | AlCl₃, FeCl₃ | Promotes the formation of a carbocation for electrophilic attack on the aromatic ring. mt.com |

| Brønsted Acid | H₂SO₄, HF | Protonates the alkene, generating a carbocation for intramolecular cyclization. mt.com |

Lewis Acid Catalyzed Cyclization Reactions

Lewis acids play a crucial role in promoting the cyclization of various precursors to form dihydroquinolinones. libretexts.orgorganic-chemistry.orgnih.gov They function by coordinating to a carbonyl group or an alkene, thereby activating the substrate for intramolecular reactions. For example, in the context of Friedel-Crafts type reactions, a Lewis acid like aluminum chloride (AlCl₃) can facilitate the cyclization of N-aryl-3,3-dimethylacrylamides to yield this compound. semanticscholar.orgmt.com The choice of Lewis acid can be critical to the success and selectivity of the reaction. nih.gov Various Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), have been employed to catalyze the cyclization of different acyclic precursors into the dihydroquinolinone skeleton. mdpi.com

Schmidt Rearrangement of Indanone Oximes

The Schmidt reaction provides an alternative pathway to dihydroquinolinones through ring expansion of a corresponding indanone. chimia.chorganic-chemistry.org This rearrangement involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. organic-chemistry.org In the synthesis of this compound, the precursor would be 4,4-dimethyl-1-indanone. The oxime of this indanone can also be subjected to rearrangement conditions. The reaction proceeds through the formation of an azidohydrin intermediate, which then undergoes a rearrangement with the expulsion of nitrogen gas to yield the corresponding lactam, in this case, the desired dihydroquinolinone. organic-chemistry.org The regioselectivity of the rearrangement, which determines which carbon atom migrates, can be influenced by the structure of the ketone and the reaction conditions. chimia.ch

| Precursor | Reagent | Product |

| 4,4-Dimethyl-1-indanone | Hydrazoic acid (HN₃) | This compound |

| 1-Indanone Oxime | Acid catalyst | Dihydroquinolin-2(1H)-one |

Rhodium-Catalyzed 1,4-Addition Reactions

Rhodium-catalyzed 1,4-addition, or conjugate addition, reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While direct synthesis of the titular compound via this method is not extensively detailed, the principles are well-established for reactions involving α,β-unsaturated carbonyl compounds, which are key precursors. researchgate.net The general mechanism involves the 1,4-addition of an organometallic reagent to an α,β-unsaturated ketone, ester, or amide, catalyzed by a rhodium(I) complex. researchgate.netnih.gov For instance, the rhodium-catalyzed addition of arylboronic acids or diboron (B99234) reagents to electron-deficient olefins is a gentle and efficient approach. researchgate.netnih.gov This methodology could be applied to a suitable α,β-unsaturated N-arylamide precursor to introduce a substituent at the β-position, which would become position 3 of the dihydroquinolinone ring upon subsequent cyclization. The reaction of olefins with related heterocyclic systems like 3,4-dihydroquinazolines in the presence of a Rh(I) catalyst further demonstrates the utility of this approach in modifying heterocyclic cores. nih.gov

Metal-Free Radical Tandem Addition/Cyclization Approaches

Radical reactions offer a complementary strategy for synthesizing dihydroquinolin-2(1H)-one systems, often with high stereoselectivity. Metal-free protocols are of particular interest from a green chemistry perspective. researchgate.netmdpi.com One such approach involves the tandem cyclization of N-arylcinnamamides. mdpi.com For example, a metal-free method utilizes potassium persulfate (K₂S₂O₈) as an oxidant to initiate the cyclization of N-arylcinnamamides with compounds like pentane-2,4-dione, affording trans-3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate yields. mdpi.com

Another strategy employs the reaction of N-methyl-N-arylcinnamamides with cyclohexyl boronic acid and molecular oxygen as the oxidant to produce alkyl-substituted dihydroquinolinones. mdpi.com This reaction proceeds through a radical process where a cyclohexyl radical adds to the olefin, followed by cyclization to yield the trans-isomer with excellent chemoselectivity. mdpi.com While some radical cyclizations are promoted by metals like silver, they provide a proof-of-concept for the tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids to form diverse 3,4-disubstituted dihydroquinolin-2(1H)-ones. nih.gov These tandem reactions, which combine radical and ionic processes, provide a practical route to substituted 3,4-dihydroquinolin-2-ones from readily available precursors under neutral conditions. documentsdelivered.com

Microwave-Assisted Multicomponent Reactions

Microwave-assisted multicomponent reactions (MCRs) have become a cornerstone of modern heterocyclic synthesis due to their efficiency, reduced reaction times, and often higher yields compared to conventional heating methods. beilstein-journals.orgnih.gov This technology is particularly effective for constructing complex molecules in a single pot, which aligns with the principles of atom economy and green chemistry. nih.gov

While specific MCRs for this compound are not prominently featured, the synthesis of structurally related quinolinones and dihydroquinazolinones via this method highlights its potential. diva-portal.orgrsc.org For example, a microwave-assisted, three-component reaction of 3-formyl-2-oxoquinoline derivatives, 2,4,6-triaminopyrimidine, and a cyclic 1,3-diketone like dimedone (which contains the gem-dimethyl motif) has been used to construct quinoline-based pyridopyridines. beilstein-journals.org Similarly, a rapid and green synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was achieved through a one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation. nih.gov These examples underscore the feasibility of employing MCRs for the efficient assembly of the this compound scaffold from simple starting materials.

Strategies for Functionalization and Derivatization

Once the this compound core is formed, its further modification is crucial for tuning its chemical and biological properties. Several strategies exist for the regioselective introduction of functional groups at various positions on the heterocyclic ring system. mdpi.comresearchgate.net

α-Lithiation and Electrophilic Substitution at Position 3

A highly effective method for functionalizing the this compound scaffold is through α-lithiation at the C-3 position, followed by reaction with an electrophile. nih.govresearchgate.net This reaction typically begins with N-alkylation of the quinolinone, for instance, to produce 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. nih.govsemanticscholar.org Treatment of this substrate with a strong, sterically hindered base like lithium diisopropylamide (LDA) selectively removes a proton from the C-3 position to form a lithium enolate intermediate. nih.govresearchgate.net This nucleophilic intermediate can then be quenched with a wide array of electrophiles to install various substituents at the C-3 position. nih.govsemanticscholar.org This method provides a mild and versatile route for electrophilic substitution on the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) core. nih.govresearchgate.net

Table 1: Examples of Electrophilic Substitution at Position 3 of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Note: This table is based on data for the N-methylated analog as described in the literature.)

| Electrophile | Resulting Substituent at Position 3 |

| Propyl iodide | Propyl |

| Isopropyl iodide | Isopropyl |

| Allyl bromide | Allyl |

| Benzyl bromide | Benzyl |

| Benzaldehyde | α-Hydroxybenzyl |

| Acetaldehyde | 1-Hydroxyethyl |

| Acetone | 1-Hydroxy-1-methylethyl |

| N,N-Dimethylformamide (DMF) | Formyl |

| Ethyl chloroformate | Ethoxycarbonyl |

| Methyl cyanoformate | Methoxycarbonyl |

| Carbon dioxide (CO₂) | Carboxyl |

This data is derived from studies on 1,4,4-trimethyl-3,4-dihydroquinolin-2-one. nih.govresearchgate.net

Regioselective Functionalization

Beyond C-3 substitution, regioselective functionalization at other positions of the quinolinone ring is essential for creating diverse chemical libraries. Transition metal-catalyzed C-H activation is a state-of-the-art strategy that allows for the direct modification of the quinoline (B57606) core without the need for pre-functionalized substrates. mdpi.com This approach offers significant advantages in terms of atom and step economy.

Alternatively, classical methods involving pre-functionalized scaffolds remain highly valuable. For instance, a 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one scaffold can undergo a series of regioselective palladium-catalyzed cross-coupling reactions. researchgate.net The higher reactivity of the iodo group allows for selective functionalization at the C-3 position (e.g., via Suzuki-Miyaura or Sonogashira coupling) while leaving the bromo group at the C-6 position intact for subsequent transformations. researchgate.net This sequential approach enables the controlled and regioselective introduction of different substituents onto the quinolinone framework.

Introduction of Specific Substituents

The introduction of specific substituents is guided by the chosen synthetic or functionalization strategy.

At Position 3: As detailed, α-lithiation followed by electrophilic quench is a premier method for introducing a wide variety of alkyl, allyl, benzyl, and carbonyl-containing functional groups. nih.govresearchgate.netsemanticscholar.org Additionally, tandem radical cyclization reactions can introduce alkyl and other functionalized groups at both the C-3 and C-4 positions simultaneously. mdpi.comnih.gov

On the Benzene (B151609) Ring: Substituents on the aromatic portion of the molecule are typically introduced either by starting with a substituted aniline precursor before ring formation or by late-stage functionalization. Palladium-catalyzed cross-coupling reactions on a halogenated quinolinone (e.g., at C-6) are effective for introducing aryl, alkynyl, and other moieties. researchgate.net For example, the synthesis of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors involved modifying the C-6 position by converting a hydroxyl group into an ether linkage, which was then further elaborated. mdpi.com

On the Nitrogen (Position 1): The nitrogen atom can be readily substituted (alkylated or arylated) using standard nucleophilic substitution reactions, often as a preliminary step before other functionalizations, such as the α-lithiation described previously. nih.govresearchgate.net

These diverse methodologies provide chemists with a robust toolkit for the synthesis and tailored functionalization of the this compound scaffold, enabling the exploration of this important chemical space.

Chemoenzymatic Cascades for Library Preparation

The convergence of biocatalysis and chemical synthesis in one-pot cascades offers a powerful and sustainable strategy for the generation of molecular libraries. These chemoenzymatic approaches harness the high selectivity of enzymes and the broad reactivity of chemical catalysts to construct complex molecules from simple precursors in a single reaction vessel, thereby minimizing intermediate purification steps, solvent waste, and reaction time. A notable example of this strategy is the synthesis of 2-quinolone derivatives, a core scaffold present in many biologically active compounds. While the direct chemoenzymatic synthesis of this compound has not been explicitly detailed in the literature, a one-pot, two-step chemoenzymatic cascade has been developed for the synthesis of a library of 2-quinolone derivatives, which provides a blueprint for accessing substituted dihydroquinolinones. acs.orgnih.gov

This methodology employs a cascade initiated by horseradish peroxidase (HRP), a readily available and robust enzyme, followed by a chemical oxidation step. acs.orgnih.gov The process begins with the HRP-catalyzed oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines. acs.orgnih.gov This enzymatic step is followed by the addition of a chemical oxidant, potassium ferricyanide (B76249) (K₃Fe(CN)₆), which facilitates the carbonylation of the intermediate quinolinium ions to furnish the final 2-quinolone products. acs.orgnih.gov

The versatility of this chemoenzymatic cascade for library preparation has been demonstrated through the exploration of its substrate scope. A variety of substituents on the phenyl ring of the N-cyclopropyl-N-alkylaniline starting material are tolerated, leading to a diverse array of 2-quinolone derivatives. acs.orgnih.gov The efficiency of the enzymatic step is influenced by both the electronic and steric properties of the substituents.

The general reaction scheme is as follows:

Scheme 1: Chemoenzymatic Cascade for the Synthesis of 2-Quinolones

N-Cyclopropyl-N-alkylaniline derivatives are first subjected to horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). This is followed by the addition of potassium ferricyanide (K₃Fe(CN)₆) and sodium hydroxide (B78521) (NaOH) in a one-pot sequence to yield the corresponding 2-quinolone derivatives.

A study by Castagnolo and colleagues in 2023 showcased the application of this chemoenzymatic cascade for the synthesis of several 2-quinolone derivatives from their corresponding N-cyclopropyl-N-alkylaniline precursors. acs.orgnih.gov The results, highlighting the substrate scope and isolated yields, are summarized in the table below.

| Entry | Substrate (N-Cyclopropyl-N-alkylaniline derivative) | Product (2-Quinolone derivative) | Isolated Yield (%) |

|---|---|---|---|

| 1 | N-Cyclopropyl-N-methylaniline | 1-Methylquinolin-2(1H)-one | 72 |

| 2 | N-Cyclopropyl-4-methoxy-N-methylaniline | 6-Methoxy-1-methylquinolin-2(1H)-one | 65 |

| 3 | N-Cyclopropyl-4-fluoro-N-methylaniline | 6-Fluoro-1-methylquinolin-2(1H)-one | 58 |

| 4 | N-Cyclopropyl-N,4-dimethylaniline | 1,6-Dimethylquinolin-2(1H)-one | 60 |

Data sourced from a study on the biocatalytic and chemo-enzymatic synthesis of quinolines and 2-quinolones. acs.orgnih.gov

The successful synthesis of these derivatives demonstrates the potential of this chemoenzymatic cascade for the rapid generation of a library of substituted 2-quinolones. The reaction proceeds under mild conditions and offers a more sustainable alternative to traditional synthetic methods that often require harsh reagents and elevated temperatures. acs.orgnih.gov

While the synthesis of this compound is not reported in this study, the tolerance of the HRP-catalyzed reaction to various substituents suggests that a suitably substituted precursor could potentially be a substrate for this cascade. The development of such a precursor would be a key step in applying this powerful chemoenzymatic strategy to the synthesis of the target molecule and its derivatives.

Structure Activity Relationship Sar Studies of 4,4 Dimethyl 3,4 Dihydroquinolin 2 1h One Derivatives

Impact of Substituent Nature, Number, and Position on Biological Activity

Research into novel analogues of 3,4-dihydroquinolin-2(1H)-one as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of glioblastoma multiforme has provided significant insights. A study involving the synthesis and evaluation of 23 derivatives demonstrated that specific substitutions are critical for anti-proliferative effects. nih.gov For instance, compounds featuring hydrazone moieties linked to a 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold showed potent activity. nih.gov The nature of the substituent on the hydrazone component was a key determinant of efficacy.

Among the tested compounds, certain derivatives exhibited markedly higher efficacy against U87-MG and U138-MG glioblastoma cell lines compared to the standard drug temozolomide (B1682018) (TMZ). nih.gov The table below summarizes the half-maximal inhibitory concentration (IC50) values for the most potent analogues, highlighting the impact of specific substitution patterns.

Table 1: Cytotoxic Activity of Selected 3,4-Dihydroquinolin-2(1H)-one Analogues

| Compound | U87-MG IC50 (μM) | U138-MG IC50 (μM) | Key Substituents |

|---|---|---|---|

| 4m | 4.20 | 4.20 | 6-hydroxy, hydrazone with 4-fluorophenyl group |

| 4q | 8.00 | 8.00 | 6-hydroxy, hydrazone with 4-(dimethylamino)phenyl group |

| 4t | 10.48 | 10.48 | 6-hydroxy, hydrazone with 3-hydroxyphenyl group |

| 4u | 7.96 | 7.96 | 6-hydroxy, hydrazone with 4-hydroxyphenyl group |

| TMZ | 92.90 | 93.09 | (Reference Drug) |

Data sourced from a study on VEGFR2 inhibitors for glioblastoma multiforme. nih.gov

Beyond cancer, derivatives of the parent 3,4-dihydro-2(1H)-quinolinone structure have shown a range of other biological activities. For example, certain 4-phenyl-3,4-dihydroquinolin-2(1H)-one alkaloids isolated from a marine-derived fungus demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and S. iniae. researchgate.net In some cases, N-alkylation of these compounds led to even stronger inhibitory effects. researchgate.net This indicates that substitutions at both the C4-position and the N1-position are critical levers for modulating biological activity.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model, or query, typically consists of features such as hydrogen bond acceptors and donors, hydrophobic centers, aromatic rings, and charged groups. researchgate.net This model serves as a 3D template for discovering new molecules with potential activity through virtual screening of compound databases. dovepress.comsemanticscholar.org

For the 3,4-dihydroquinolin-2(1H)-one scaffold, pharmacophore models are developed using either a ligand-based or structure-based approach. semanticscholar.org

Ligand-based models are created by aligning a set of known active molecules and extracting their common chemical features.

Structure-based models are derived from the crystal structure of the biological target (e.g., an enzyme) in complex with a ligand, defining the key interaction points within the binding site. semanticscholar.org

In the development of 3,4-dihydroquinolin-2(1H)-one derivatives as VEGFR2 inhibitors, molecular docking studies were employed to elucidate the pharmacophore. nih.gov These studies revealed that the most potent compounds predominantly form hydrophilic interactions with key amino acid residues in the VEGFR2 kinase domain. nih.gov The insights gained from such models are crucial for optimization, guiding the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity. The process involves using the pharmacophore model as a 3D query to search chemical databases for new scaffolds that match the required spatial and electronic features. semanticscholar.org

Conformational Analysis and its Influence on Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, known as its conformation. Conformational analysis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives is essential for understanding how they interact with their biological targets.

The dihydroquinolinone ring is not planar and can adopt various conformations, such as chair and boat forms. The presence of the 4,4-dimethyl group significantly influences the ring's conformational preferences and the energy barriers for interconversion between different conformers. researchgate.net Theoretical computational analysis, often using Density Functional Theory (DFT), is a primary tool for studying these conformational equilibria, as the energy barriers can be low, leading to rapid interconversion at room temperature that is difficult to capture with standard spectroscopic techniques like NMR. researchgate.netresearchgate.net

The stability of the protein-ligand complex is paramount for sustained biological activity. Molecular dynamics (MD) simulations are used to assess this stability over time. nih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can evaluate the dynamic behavior and structural stability of the complex. nih.gov For the potent VEGFR2-inhibiting dihydroquinolinone analogues (4m, 4q, 4t, and 4u), MD simulations confirmed stable interactions within the binding pocket. nih.gov Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight which parts of the molecule are rigid and which are flexible, indicating that residues involved in stable binding interactions exhibit lower mobility. nih.gov

Tautomeric Equilibrium and Reactivity Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The this compound structure contains a lactam (a cyclic amide) moiety, which can theoretically exist in equilibrium with its lactim tautomer. This is a form of keto-enol tautomerism.

The study of tautomerism is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. This equilibrium is typically investigated using a combination of spectroscopic methods and quantum chemical calculations. nih.govnih.gov

Spectroscopic Analysis : Techniques like UV-Vis and infrared (IR) spectroscopy can detect the presence of different tautomers in solution. For example, in related heterocyclic systems, the keto and enol forms show distinct bands in the C=O and O-H stretching regions of the IR spectrum. nih.gov

Theoretical Calculations : Computational methods are used to predict the relative stabilities of the different tautomers. nih.gov

In similar heterocyclic systems like 4(3H)-pyrimidinone, studies have shown that the keto tautomer is overwhelmingly predominant in solution. nih.gov However, the position of the equilibrium and the tautomeric constant (KT) can be influenced by factors such as solvent polarity and temperature. nih.govnih.gov While the keto form of the dihydroquinolinone is generally expected to be the most stable, the potential for the enol tautomer to exist, even in small concentrations, could have significant implications for its reactivity and interactions with biological targets. nih.gov

Stereochemistry and Enantioselective Synthesis for Enhanced Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are chiral. Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological activities.

The 3,4-dihydroquinolin-2(1H)-one core can possess stereocenters, particularly at the C3 and C4 positions, depending on its substitution pattern. To maximize therapeutic efficacy and minimize potential off-target effects, it is often necessary to synthesize a single, specific enantiomer. This is achieved through enantioselective synthesis.

Several advanced methods have been developed for the synthesis of enantioenriched dihydroquinolin-2-ones:

Radical Cyclizations : One approach involves the 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides. This method can transfer the axial chirality of the precursor to the new stereocenter of the product with exceptionally high fidelity, often exceeding 95%. nih.gov

Biocatalysis : Whole-cell biocatalysis systems can be employed for highly selective synthesis. For instance, the microorganism Rhodococcus equi has been used to perform a sequential asymmetric hydroxylation and diastereoselective oxidation, converting racemic tetrahydroquinolines into chiral 2,3-dihydroquinolin-4(1H)-ones with excellent enantiomeric excess (>99% ee). rsc.org

These synthetic strategies are vital for producing stereochemically pure compounds, enabling a precise evaluation of their biological activity and the establishment of a clear stereochemical-activity relationship. nih.govrsc.org

Pharmacological and Biological Activities of 4,4 Dimethyl 3,4 Dihydroquinolin 2 1h One Derivatives

Anticancer Activity

Derivatives of the 3,4-dihydroquinolin-2(1H)-one and the related tetrahydroquinoline core are recognized as key structures in various natural products and synthetic compounds with diverse pharmacological applications, including anticancer activity. google.com Research has explored the modification of this chemical framework to develop novel agents with improved efficacy against various cancer cell lines. google.com Studies have involved synthesizing series of these derivatives and evaluating their cytotoxic effects against cancers such as colon, lung, prostate, and breast carcinoma. chemicalbook.com For instance, novel chalcones incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework have been designed and shown to exhibit low micromolar cytotoxic activity against gastric and colon cancer cell lines. cymitquimica.com

The p38 mitogen-activated protein kinases (MAPKs) are a class of enzymes responsive to stress stimuli and are involved in cellular processes like differentiation and apoptosis. googleapis.com As such, they are considered a key target for modulating cytokine production in inflammatory diseases and cancer. google.comprinttechhealthcare.com However, based on a review of the available scientific literature, specific studies detailing the activity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives as direct inhibitors of p38 MAP kinase are not prominent.

A primary mechanism for the anticancer effect of 3,4-dihydroquinolin-2(1H)-one derivatives is their ability to inhibit the proliferation of cancer cells and trigger programmed cell death, or apoptosis. By interfering with essential cellular processes, these compounds can halt the uncontrolled growth of tumors.

One strategy involves the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis). researchgate.net By inhibiting the dynamic process of tubulin polymerization into microtubules, mitosis is arrested, which ultimately leads to apoptosis. researchgate.net A series of novel 3,4-dihydroquinolin-2(1H)-one sulfonamide derivatives were found to act as tubulin polymerization inhibitors. researchgate.net Compound D13 from this series demonstrated a potent inhibitory effect on the proliferation of HeLa cervical cancer cells. researchgate.net

Furthermore, other analogues have shown significant antiproliferative effects against glioblastoma multiforme (GBM), an aggressive brain tumor. In a study evaluating 23 novel analogues of 3,4-dihydroquinolin-2(1H)-one, several compounds demonstrated marked efficacy in reducing the viability of U87-MG and U138-MG glioblastoma cell lines. The most potent of these were compounds 4m , 4q , 4t , and 4u .

Table 1: Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| D13 | HeLa (Cervical Cancer) | 1.34 µM | researchgate.net |

| 4m | U87-MG (Glioblastoma) | 4.20 µM | |

| 4m | U138-MG (Glioblastoma) | 4.20 µM | |

| 4q | U87-MG (Glioblastoma) | 8.00 µM | |

| 4q | U138-MG (Glioblastoma) | 8.00 µM | |

| 4t | U87-MG (Glioblastoma) | 10.48 µM | |

| 4t | U138-MG (Glioblastoma) | 10.48 µM | |

| 4u | U87-MG (Glioblastoma) | 7.96 µM | |

| 4u | U138-MG (Glioblastoma) | 7.96 µM | |

| 3g | HCT116 (Colon Carcinoma) | 10.1 µM | chemicalbook.com |

| 3g | A549 (Lung Carcinoma) | 12.3 µM | chemicalbook.com |

| 3g | PC3 (Prostate Carcinoma) | 13.9 µM | chemicalbook.com |

| 3g | MCF-7 (Breast Carcinoma) | 15.1 µM | chemicalbook.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. researchgate.net The rapid proliferation and spread of tumor cells are highly dependent on the blood supply from surrounding vessels. researchgate.net A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By inhibiting this receptor, it is possible to cut off the tumor's blood supply, thereby impeding its growth. The inhibition of VEGFR-2 by 3,4-dihydroquinolin-2(1H)-one analogues represents a primary mechanism for their anti-angiogenic effects. Targeting VEGFR-2 with such inhibitors can reduce angiogenesis and help restore the function of the blood-brain barrier.

VEGFR-2 is a critical target in cancer therapy due to its central role in mediating angiogenesis. The development of small molecule inhibitors that target the kinase domain of VEGFR-2 is a major focus of anticancer drug discovery. Research has identified 3,4-dihydroquinolin-2(1H)-one analogues as promising VEGFR-2 inhibitors.

A study focused on developing treatments for glioblastoma multiforme (GBM) synthesized and evaluated a series of novel 3,4-dihydroquinolin-2(1H)-one analogues for their potential to inhibit VEGFR-2. Molecular docking studies confirmed that these compounds could bind effectively within the ATP-binding pocket of the VEGFR-2 kinase. In vitro assays confirmed this inhibitory activity, with several compounds showing significant potency. The IC₅₀ values, which measure the concentration required to inhibit 50% of the enzyme's activity, highlight the potential of these derivatives.

Table 2: VEGFR-2 Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4m | VEGFR-2 | 4.20 µM | |

| 4q | VEGFR-2 | 8.00 µM | |

| 4t | VEGFR-2 | 10.48 µM | |

| 4u | VEGFR-2 | 7.96 µM | |

| D13 | Tubulin Polymerization | 6.74 µM | researchgate.net |

Bromodomain-containing proteins, particularly BRD4, are emerging as important epigenetic targets for cancer therapy. These proteins recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in regulating gene transcription. While there is extensive research into bromodomain inhibitors, and bicyclic heterocyclic derivatives are being investigated, specific studies focusing on this compound as a scaffold for potent bromodomain inhibitors are limited in the currently reviewed literature.

Antimicrobial Activity

The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents. Research has indicated that the 3,4-dihydroquinolin-2(1H)-one structure is a versatile scaffold with potential biological activities, including antimicrobial properties.

Specific research has shown that 3,4-dihydroquinolin-2(1H)-one can be used as a starting material to prepare potent bicyclic peptide deformylase inhibitors which possess antibacterial effects. researchgate.net Furthermore, a series of synthesized 3,4-disubstituted dihydroquinolin-2(1H)-one derivatives were evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results from this study indicated that the compounds were effective to some extent in retarding bacterial growth, with higher effectiveness noted against Escherichia coli.

Antibacterial Effects

Derivatives of the quinazolin-4(3H)-one core, a related heterocyclic system, have demonstrated notable antibacterial properties. nih.gov The emergence of drug-resistant bacterial strains has spurred the development of new classes of antibiotics, with quinazolinones showing promise. nih.gov

Research into 2,3-dihydroquinazolin-4(1H)-ones synthesized from dehydroabietylamine (B24195) revealed considerable inhibitory effects against Gram-positive bacteria, particularly Bacillus cereus, with Minimum Inhibitory Concentrations (MIC) ranging from 4–16 μg/ml. researchgate.net In another study, novel 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and screened for their antibacterial activity. Several of these compounds displayed good to moderate activity against the tested bacterial strains. Specifically, a derivative with a fluorine substituent showed significant activity.

Similarly, studies on newer quinazolin-4(3H)-one derivatives have shown that substituting a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore can significantly increase antibacterial activity against various bacterial pathogens. frontiersin.org Some of these compounds exhibited moderate to superior activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.orgresearchgate.net The parent 2-phenyl-3-amino quinazoline-4(3H)-one, for instance, showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Furthermore, certain 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives have been identified as active against both Gram-positive and Gram-negative bacterial strains. researchgate.net The antimicrobial activity of new quinazolin-4(3H)-ones has also been tested against Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives showing the ability to inhibit the growth of these pathogens. eco-vector.com

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones from dehydroabietylamine | Bacillus cereus | MIC: 4–16 μg/ml | researchgate.net |

| 3,4-Dihydroquinoxalin-2(1H)-one with fluorine substituent | Various bacterial strains | Good activity | |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity | frontiersin.org |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive and Gram-negative bacteria | Moderate activity | frontiersin.org |

| Dihydroquinazolinone analogs (4d and 4e) | P. aeruginosa | Highest activity at 0.25 mg/mL | researchgate.net |

| Dihydroquinazolinone analog (4d) | B. subtilis, L. rhamnosus | MIC: 0.25 mg/mL | researchgate.net |

| 3,4-dihydro-3-methyl-2(1H)-quinazolinone (SH7) | Gram-positive and gram-negative bacterial strains | Most active | researchgate.net |

Antifungal Effects

The quinazolinone scaffold and its derivatives have also been investigated for their antifungal potential. nih.gov For instance, certain 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives have demonstrated potent activity against various fungal strains. researchgate.net One derivative, in particular, was found to be the most potent against P. multocida. researchgate.net

Additionally, some dihydroquinazolinone derivatives have shown moderate antifungal activities against Candida albicans. researchgate.net The development of novel antifungal agents is crucial due to increasing resistance and the side effects of existing treatments. nih.gov Heterocyclic compounds like 1,2,4-triazoles, which can be conceptually related to the building blocks of quinazolinones, are a significant area of research for new antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Quinazolinone and Related Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| 3,4-dihydro-3-methyl-2(1H)-quinazolinone (SH13) | P. multocida | Most potent | researchgate.net |

Antimalarial Activity

The quinoline ring system is a cornerstone in the development of antimalarial drugs. nih.gov Derivatives of 4-aminoquinoline (B48711) have been particularly important in the fight against malaria due to their efficacy and rapid absorption. nih.govmdpi.com Research continues to explore new hybrids and derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com

Derivatives of 4-nerolidylcatechol (B1236061) have shown promise, with some inhibiting hemozoin formation and isoprenoid biosynthesis in P. falciparum. nih.gov One such derivative, 1,2-O,O-diacetyl-4-nerolidylcatechol, suppressed Plasmodium berghei in mice by 44% at an oral dose of 50 mg/kg/day. nih.gov

Furthermore, newly synthesized quinazolinone-4 derivatives have been investigated for their antimalarial activity, with some compounds showing the ability to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net These compounds also exhibited low toxicity. researchgate.net

Table 3: Antimalarial Activity of Selected Quinoline and Quinazolinone Derivatives

| Compound/Derivative | Parasite Strain(s) | Mechanism/Activity | Reference(s) |

|---|---|---|---|

| 1,2-O,O-Diacetyl-4-nerolidylcatechol | Plasmodium berghei | 44% suppression in mice | nih.gov |

| Quinazolinone-4 derivatives (A & B) | Plasmodium falciparum | Inhibit maturation of ring form to schizont form | researchgate.net |

| 1,2,3-triazol-1-yl quinoline derivative (Compound 56) | P. falciparum W2 CQR clone | IC50 = 1.4 µM | mdpi.com |

Anti-inflammatory Activity

Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In one study, a series of these compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3%. nih.govresearchgate.net

Similarly, 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives have been identified as potent anti-inflammatory agents, with one compound in particular showing a significant decrease in paw thickness in animal models. researchgate.net The anti-inflammatory potential of pyrazole (B372694) derivatives, which share structural similarities with certain heterocyclic systems, has also been well-documented. mdpi.com Furthermore, some 1,4-dihydropyridine (B1200194) derivatives have demonstrated significant anti-inflammatory activity by reducing the production of pro-inflammatory mediators. nih.gov

Table 4: Anti-inflammatory Activity of Selected Quinazolinone and Related Derivatives

| Compound/Derivative | Model/Assay | Activity | Reference(s) |

|---|---|---|---|

| Quinazolin-4-one derivatives | Carrageenan-induced paw edema | 16.3% to 36.3% inhibition of edema | nih.govresearchgate.net |

| 3,4-dihydro-3-methyl-2(1H)-quinazolinone (SH13) | Paw thickness model | Maximum decrease in paw thickness | researchgate.net |

| 1,4-dihydropyridine derivative (Compound 4) | In vitro and in vivo models | Inhibition of NO and pro-inflammatory cytokines | nih.gov |

Neurological and Central Nervous System (CNS) Activities

Derivatives based on the 3,4-dihydro-2(1H)-quinolinone structure have shown significant potential for treating neurological and CNS disorders. nih.gov These compounds have been investigated for a range of activities, including their effects on various receptors and enzymes within the central nervous system.

Rho-kinase Inhibition

A series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives were synthesized and investigated for their potential to inhibit Rho-kinase (ROCK), an enzyme implicated in arterial hypertension. nih.govresearchgate.netsigmaaldrich.com The study presented the biological activity of seven such compounds. nih.gov ROCK inhibitors are considered to have therapeutic potential in a variety of diseases, including hypertension and stroke. researchgate.netnih.gov

Table 5: Rho-kinase Inhibitory Activity of 4,4-Dimethyl-3,4-dihydro-1H-quinolin-2-one Derivatives

| Compound Series | Target | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones | Rho-kinase (ROCK) | Arterial Hypertension | nih.govresearchgate.netsigmaaldrich.com |

Antidepressant-like Activity

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been explored as novel antidepressant drugs. nih.govacs.orgresearchgate.net One study prepared a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives. nih.govacs.org Among these, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate salt demonstrated antidepressant-like activity in animal models, specifically by reducing immobility time in the forced-swimming test. nih.govacs.org These effects were suggested to be mediated through agonism at sigma receptors. nih.govresearchgate.net

Furthermore, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have shown that these compounds possess distinct antidepressant activity. nih.gov They were found to decrease immobility time in behavioral tests and activate noradrenaline and serotonin (B10506) systems in the brain. nih.gov

Table 6: Antidepressant-like Activity of 3,4-Dihydroquinolin-2(1H)-one and Related Derivatives

| Compound/Derivative | Animal Model/Test | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride/mesylate | Forced-swimming test (mice) | Reduced immobility time; Sigma receptor agonism | nih.govacs.orgresearchgate.net |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Forced swim test and tail suspension test (mice) | Decreased immobility time; Activation of NA and 5-HT systems | nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors a desirable therapeutic target. nih.gov

In a study focused on developing selective nNOS inhibitors, two series of compounds, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline, both featuring a 6-substituted thiophene (B33073) amidine group, were synthesized and assessed for their inhibitory action on human NOS isoforms. nih.gov The research established a clear structure-activity relationship (SAR), leading to the discovery of several potent and selective nNOS inhibitors. nih.gov

A key finding was that substituents on the quinolinone scaffold significantly influence potency and selectivity. For instance, introducing an 8-fluoro substituent on the 3,4-dihydroquinolin-2(1H)-one scaffold was found to decrease nNOS inhibitory potency, possibly by restricting the flexibility of the side chain and preventing it from achieving an optimal binding orientation. nih.gov To enhance flexibility and potency, the lactam of the fluoro-substituted compound was reduced, resulting in a 36-fold increase in nNOS inhibitory activity. nih.gov

One of the standout compounds from this research, (S)-35, demonstrated excellent potency and selectivity for nNOS. It was shown to be effective in animal models of neuropathic pain and migraine, highlighting the therapeutic potential of this class of compounds for neurological conditions. nih.gov

| Compound | Modifications | nNOS IC50 (μM) | Selectivity vs. eNOS | Selectivity vs. iNOS |

|---|---|---|---|---|

| 26 | Unsubstituted 3,4-dihydroquinolin-2(1H)-one | 0.58 | >172 | 11 |

| 31 | 8-fluoro-3,4-dihydroquinolin-2(1H)-one | 3.36 | >149 | 14 |

| 51 | 8-fluoro-1,2,3,4-tetrahydroquinoline (reduced lactam) | 0.093 | 186 | >1075 |

Dopamine (B1211576) Receptor D2 Modulation

The 3,4-dihydroquinolin-2(1H)-one framework is a key component of several modulators of the dopamine D2 receptor (D2R), which are crucial targets for antipsychotic medications. mdpi.comnih.gov Research has focused on synthesizing novel derivatives to explore their affinity and potential as D2R modulators.

In one study, a series of new 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro affinity to D2R. mdpi.com The study designed compounds with various tertiary amines connected by an aliphatic linker to the nitrogen of the quinolinone core. The results indicated that derivatives with a 1,3-propane-diyl linker generally showed slightly better D2R antagonism than those with a 1,4-butane-diyl linker. mdpi.com Among the synthesized compounds, one derivative, designated 5e, which incorporates a specific bicyclic tertiary amine, displayed the highest affinity for the D2 receptor. mdpi.com This compound also exhibited low cytotoxicity and a high predicted probability of crossing the blood-brain barrier, which are important characteristics for a potential central nervous system drug. mdpi.com

Further research into 3,4-dihydroquinolin-2(1H)-one derivatives has led to the discovery of highly potent and selective antagonists for the dopamine D4 receptor, starting from a lead compound with the same core structure. nih.gov While the primary target was D4, the studies often include affinity data for D2 and D3 receptors to determine selectivity, further underscoring the importance of this scaffold in dopamine receptor research. nih.gov

| Compound | Linker Length | Tertiary Amine Moiety | D2R Affinity (Ki, nM) |

|---|---|---|---|

| 5a | Propane-1,3-diyl | N,N-Dimethylamine | >10000 |

| 5e | Propane-1,3-diyl | 8-Azabicyclo[3.2.1]octan-8-yl | 167 |

| 6a | Butane-1,4-diyl | N,N-Dimethylamine | >10000 |

| 6e | Butane-1,4-diyl | 8-Azabicyclo[3.2.1]octan-8-yl | 298 |

Anti-Alzheimer's Disease Potential

The quinolinone scaffold is a promising framework for developing multifunctional agents to treat Alzheimer's disease (AD). nih.gov Research in this area often targets key pathological features of AD, such as the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides. nih.govmdpi.com

A series of novel quinolinone derivatives featuring a dithiocarbamate (B8719985) moiety were designed and synthesized as multifunctional AChE inhibitors. nih.gov Several of these compounds demonstrated potent and selective inhibition of AChE. Notably, a derivative of 3,4-dimethylquinolin-2(1H)-one, compound 9b , was among the synthesized molecules. nih.gov The most potent compound in the broader series, 4c , not only strongly inhibited both electric eel and human AChE but also effectively inhibited Aβ aggregation induced by AChE and self-induced Aβ aggregation. nih.gov

In another study, a range of diversely functionalized quinolinones and dihydroquinolinones were synthesized and evaluated for their ability to inhibit cholinesterases. mdpi.comresearchgate.net While many compounds were synthesized, a select few, including the dihydroquinolinone derivative DQN7 , showed promising inhibition of human recombinant AChE (hrAChE). mdpi.comresearchgate.net This highlights the potential of the 3,4-dihydroquinolin-2(1H)-one core in the design of new anti-Alzheimer's agents. mdpi.com

| Compound | Core Structure | AChE Inhibition (IC50, μM) | Aβ Aggregation Inhibition |

|---|---|---|---|

| 4c | Quinolin-2(1H)-one | 0.22 (eeAChE), 0.16 (hAChE) | 29.02% (AChE-induced), 30.67% (self-induced) |

| 9b | 3,4-Dimethylquinolin-2(1H)-one | - | - |

| DQN7 | 3,4-Dihydroquinolin-2(1H)-one | 1.25 (hrAChE) | Not Reported |

| QN8 | Quinolin-2(1H)-one | 0.29 (hrAChE) | Not Reported |

Neuropharmacological Agent Development

The 3,4-dihydro-2(1H)-quinolinone scaffold is recognized for its versatility in the design of neuropharmacological agents. nih.gov Its presence in approved drugs and numerous experimental compounds with a wide range of activities in the central nervous system underscores its importance in medicinal chemistry. nih.govnih.gov

The development of agents based on this scaffold targets various neurological and psychiatric conditions by interacting with key receptors and enzymes in the brain. nih.gov As detailed in the preceding sections, these include the development of:

nNOS inhibitors for neuropathic pain and other neurological disorders. nih.gov

Dopamine D2 receptor modulators for conditions like schizophrenia. mdpi.com

Multifunctional agents for Alzheimer's disease , targeting cholinesterases and amyloid-beta aggregation. nih.gov

The collective research into these diverse applications demonstrates the broad potential of this compound and related derivatives as a foundational structure for novel neuropharmacological therapies.

Other Pharmacological Effects

Anti-diabetic Activity

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been explored as promising agents for the treatment of diabetic complications. nih.gov Research has focused on developing dual inhibitors that can target both aldose reductase (AKR1B1) and reactive oxygen species (ROS), two key factors in the pathology of diabetes. nih.gov

In one study, a novel series of 3,4-dihydroquinolin-2(1H)-one derivatives were designed and synthesized. Many of these compounds were found to be potent and selective inhibitors of AKR1B1. Compound 8a was identified as the most active, with a very low IC50 value of 0.035 μM. nih.gov Furthermore, several of the synthesized derivatives demonstrated strong anti-ROS activity. The phenolic 3,5-dihydroxyl compound 8b was particularly potent, with antioxidant activity comparable to the well-known antioxidant Trolox. nih.gov These findings suggest that the 3,4-dihydroquinolin-2(1H)-one scaffold is a viable starting point for creating dual-function inhibitors for diabetic complications.

Quinoline derivatives, in general, have also been identified as a new class of inhibitors of protein glycation, an important process in diabetic complications. nih.gov

| Compound | Key Structural Feature | AKR1B1 Inhibition (IC50, μM) | Anti-ROS Activity |

|---|---|---|---|

| 8a | - | 0.035 | Moderate |

| 8b | Phenolic 3,5-dihydroxyl | 0.081 | Strong (comparable to Trolox) |

Cardiovascular Agents

The 3,4-dihydro-2(1H)-quinolinone moiety is a structural feature of established cardiovascular drugs, indicating the potential of its derivatives in treating heart-related conditions. nih.gov For example, cilostazol, a drug containing this scaffold, acts as a phosphodiesterase inhibitor and is used to treat symptoms of intermittent claudication. nih.gov

Research has also explored new derivatives for their cardioprotective effects. One study focused on the synthesis of quinoline and dihydroquinoline derivatives of embelin (B1684587), a natural compound, to assess their ability to protect against cardiotoxicity induced by the chemotherapy drug doxorubicin. nih.gov The results showed that several of the synthesized embelin derivatives, including those with a dihydroquinoline structure, could potentially act as cardioprotective agents by mitigating oxidative stress and apoptosis. nih.gov

While the broader class of quinoline compounds has been associated with cardiovascular side effects such as QT interval prolongation, particularly with certain antimalarial drugs, targeted synthesis of derivatives like those based on the 3,4-dihydro-2(1H)-one scaffold has led to the development of agents with beneficial cardiovascular profiles. nih.govjinjingchemical.combenthamscience.com

Antihypertensive Agents

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated as potential antihypertensive agents. One synthetic route involves the creation of hydroxy-3,4-dihydroquinolin-2(1H)-ones, which are then converted into bromoalkyloxy derivatives. fao.orgacs.org Subsequent reaction with guanidine (B92328) hydrochloride yields N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl} guanidines, a class of compounds synthesized specifically for their potential antihypertensive properties. fao.orgacs.org The vasorelaxing effect of certain 3,4-dihydroquinolin-2(1H)-one derivatives has been demonstrated to be dose-dependent. fao.org For instance, a series of 7-[4-[4-(substituted phenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinones was synthesized to explore dual activity as dopamine (DA) autoreceptor agonists and postsynaptic DA receptor antagonists, which can influence blood pressure regulation. fao.org While specific studies on 4,4-dimethyl substituted analogs in this exact context are not detailed, the broader class of 3,4-dihydroquinolin-2(1H)-ones is recognized for its potential antihypertensive effects. fao.org

PPARγ and PPARα/γ Agonism

The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) scaffold, a close structural relative of the title compound, has been a key component in the design of novel agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma (γ) and alpha (α) subtypes. researchgate.net These receptors are crucial in the regulation of glucose and lipid metabolism, making them important targets for type 2 diabetes treatments. researchgate.net

Researchers have designed derivatives using the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a novel cyclic tail, focusing on creating selective PPARγ agonists or dual PPARα/γ agonists. researchgate.net Structure-activity relationship (SAR) studies have explored various oxime and acidic head group variations to optimize potency and selectivity. acs.orgtandfonline.com The interaction of these compounds with the PPAR receptors is significant, as the acidic head group can form crucial hydrogen bonds within the receptor's binding pocket. researchgate.net Certain derivatives have shown high affinity for both human PPARα and PPARγ receptors, functioning as dual agonists. acs.org For example, ragaglitazar, a related dual agonist, demonstrated IC₅₀ values of 0.98 µM for hPPARα and 0.092 µM for hPPARγ. acs.org

| Compound | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Ragaglitazar | hPPARα | 0.98 µM (IC₅₀) | acs.org |

| Ragaglitazar | hPPARγ | 0.092 µM (IC₅₀) | acs.org |

| (S)-stereoisomer 44b (Benzothiazol-2-one derivative) | PPARγ | Potent Full Agonist | tandfonline.com |

| (S)-stereoisomer 44b (Benzothiazol-2-one derivative) | PPARα | Weak Partial Agonist | tandfonline.com |

Antioxidant Activity

The quinolone skeleton is a recognized source of molecules with antioxidant properties. nih.gov The antiradical activity of 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been examined through tests involving the inhibition of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Research has indicated that certain derivatives exhibit notable antiradical activity. researchgate.net The antioxidant capacity is often linked to the molecule's ability to donate a hydrogen atom to stabilize free radicals. researchgate.net

While many quinolinone derivatives show moderate to low antioxidant activity, their performance in some assays is comparable to or higher than widely used antioxidants. researchgate.net The carbostyril (2-quinolone) framework is specifically noted as a fertile source for molecules with antioxidative activity. nih.gov

Anticonvulsant Effects

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as having significant anticonvulsant properties. A series of 6-alkoxy-3,4-dihydroquinolin-2(1H)-ones demonstrated anticonvulsant effects in the Maximal Electroshock (MES) seizure model. researchgate.netnih.gov One derivative from this series showed a median effective dose (ED₅₀) of 29.6 mg/kg in the MES test. researchgate.netnih.gov

Further studies on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones revealed potent histamine (B1213489) H₃ receptor (H₃R) antagonistic activity combined with antiseizure effects. Several of these compounds were screened using both the MES and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. Three compounds (2h, 4a, and 4b) were identified as having antiseizure activity in the MES model, while none were effective against seizures induced by PTZ. This suggests a specific mechanism of action, which for compound 4a, appeared to be directly linked to its H₃R antagonism. researchgate.net

| Compound Class/Derivative | Test Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| 6-alkoxy-3,4-dihydroquinolin-2(1H)-one derivative | MES | 29.6 mg/kg | researchgate.netnih.gov |

| Compound 2h (6-aminoalkoxy derivative) | MES | Active | researchgate.net |

| Compound 4a (6-aminoalkoxy derivative) | MES | Active | researchgate.net |

| Compound 4b (6-aminoalkoxy derivative) | MES | Active | researchgate.net |

| Compound 4a (6-aminoalkoxy derivative) | H₃R Antagonism (IC₅₀) | 0.37 µM | researchgate.net |

Antithrombotic Activity

The 3,4-dihydroquinolin-2(1H)-one structure has been used to develop compounds with antithrombotic activity, primarily through the combined inhibition of thromboxane (B8750289) A₂ (TXA₂) synthase and cyclic AMP (cAMP) phosphodiesterase (PDE). tandfonline.com Several 1H-imidazol-1-yl- and 3-pyridyl-substituted derivatives were synthesized and showed superior inhibition of TXA₂ synthase compared to the reference drug dazoxiben. tandfonline.com

Additionally, oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives have been evaluated for their antiplatelet activities. One such derivative, (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one (13c), was found to be the most active against U46619-induced platelet aggregation, with an IC₅₀ value of 3.51 μM. nih.gov Another series, 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, also demonstrated selective inhibitory activity against platelet aggregation. medchemexpress.com

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 7e | TXA₂ Synthase | 1.2 µM | tandfonline.com |

| Compound 7e | cAMP PDE (human platelet) | 6.4 µM | tandfonline.com |

| (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one (13c) | U46619-induced platelet aggregation | 3.51 µM | nih.gov |

| (E)-6-[2-(hydroxyimino)propoxy]-3,4-dihydroquinolin-2(1H)-one (15) | Arachidonic Acid-induced aggregation | 1.85 µM | nih.gov |

| 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (22f) | Platelet Aggregation Inhibition | Potent | medchemexpress.com |

Anti-Hepatitis B Activity

The broader class of quinolones, also known as carbostyrils, has been identified as a source of compounds with activity against the Hepatitis B virus (HBV). nih.gov Research into related heterocyclic systems has yielded potent inhibitors. For example, novel substituted 3,4-dihydroquinazoline derivatives have been described as inhibitors of HBV covalently closed circular DNA (cccDNA), which is essential for viral replication and persistence. researchgate.net Other studies have identified tetrahydroquinoxaline derivatives that inhibit HBV DNA replication with sub-micromolar EC₅₀ values. nih.gov While these findings highlight the potential of related nitrogen-containing heterocyclic scaffolds in anti-HBV drug discovery, specific research evaluating this compound derivatives for this activity is not prominently documented in the reviewed literature. researchgate.netnih.govnih.gov

Anti-HIV Activity

The tetrahydroquinoline skeleton, which is structurally related to this compound, has been extensively used to develop agents against the Human Immunodeficiency Virus (HIV). nih.govnih.govarabjchem.org These derivatives have been shown to act through various mechanisms.

One major target is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov A series of novel 1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate derivatives were designed as HIV-1 RT inhibitors, with some compounds showing significant inhibition at micromolar concentrations. nih.gov

Another mechanism involves the inhibition of viral entry. N-aryl piperazine (B1678402) tetrahydroquinoline derivatives have been discovered as potent inhibitors of the CXCR4 chemokine receptor, which acts as a co-receptor for HIV-1 entry into host cells. arabjchem.org Some of these compounds exhibited potent anti-HIV-1 activity with IC₅₀ values in the nanomolar range. arabjchem.org

| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tetrahydroquinoline carbamate (B1207046) (6b) | HIV-1 RT | 8.12 µM | nih.gov |

| Tetrahydroquinoline carbamate (6j) | HIV-1 RT | 5.42 µM | nih.gov |

| N-aryl piperazine tetrahydroquinoline (21) | CXCR4 (HIV-1 repression) | 0.02 µM (20 nM) | arabjchem.org |

| N-aryl piperazine tetrahydroquinoline (22) | CXCR4 (HIV-1 repression) | 0.02 µM (20 nM) | arabjchem.org |

Mechanism of Action Studies

Molecular Interactions with Biological Targets

No specific biological targets for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one have been identified in the scientific literature. Research on analogous structures has explored targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Poly(ADP-ribose) polymerase (PARP), but these findings are not applicable to the specific compound . nih.govnih.gov

Enzymatic Inhibition Mechanisms

There are no available studies detailing the enzymatic inhibition mechanisms of this compound. While derivatives of the dihydroquinolinone scaffold have been investigated as inhibitors of enzymes like thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase, no such data exists for this specific compound. nih.gov

Cellular Pathway Interference

There is no published evidence to suggest that this compound binds to DNA or impairs its synthesis.

No studies have been found that investigate or demonstrate the inhibition of cell division by this compound. Research into other quinolinone derivatives has shown anti-mitotic activity through tubulin polymerization inhibition, but this is not specific to the compound of interest. researchgate.net

There is no information available to indicate that this compound induces oxidative stress. Conversely, some related dihydroquinoline structures have been studied for their potential to reduce oxidative stress and act as antioxidants. semanticscholar.orgnih.gov

Virus Replication Inhibition

There is currently no publicly available scientific literature that specifically investigates the effect of this compound on virus replication.

Adhesion to Host Cells Modulation

Scientific studies detailing the modulation of host cell adhesion by this compound are not available in the public domain.

Cytokine Generation Effects

There is no specific research documented on the effects of this compound on cytokine generation.

Gene Modulation

Research has identified a derivative of this compound, referred to as compound CP196i, which incorporates the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) core structure. This compound has been shown to act as an inhibitor of STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation. univ-tours.fr The STAT5 signaling pathway is crucial in the regulation of gene expression involved in cell proliferation and survival. The inhibitory action of CP196i on STAT5 phosphorylation was observed to be independent of Peroxisome Proliferator-Activated Receptors (PPARs) activation. univ-tours.fr Furthermore, this compound demonstrated an antiproliferative effect on the KU812 chronic myeloid leukemia (CML) cell line. univ-tours.fr

Table 1: Gene Modulation Activity of a this compound Derivative

| Compound | Target | Effect | Cell Line |

| CP196i | STAT5 | Inhibition of phosphorylation | KU812 |

Data sourced from a doctoral thesis at the University of Tours. univ-tours.fr

Pharmacodynamic Profiling

The primary pharmacodynamic information available for a molecule containing the this compound scaffold comes from the study of the compound CP196i. Its mechanism of action involves the inhibition of the STAT5 signaling pathway, a key transducer of signals for a variety of cytokines and growth factors that are critical for the development and function of hematopoietic cells and the regulation of immune responses. univ-tours.fr By inhibiting the phosphorylation of STAT5, CP196i effectively blocks downstream gene transcription that is dependent on STAT5 activation. This has been linked to an antiproliferative effect in a chronic myeloid leukemia cell line, suggesting its potential as a modulator of cancer cell growth. univ-tours.fr The identification of CP196i as a STAT5 inhibitor originated from screening a series of compounds initially designed as PPAR ligands, though its action on STAT5 was found to be independent of these receptors. univ-tours.fr

Computational and Theoretical Studies on 4,4 Dimethyl 3,4 Dihydroquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It has become a cornerstone of computational chemistry for predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk For 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, DFT calculations are employed to determine its optimized ground-state geometry. These calculations typically use specific functionals, like B3LYP or M06-2X, and a basis set, such as 6-311G(d,p), to solve the Schrödinger equation approximately. bhu.ac.insapub.org